REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[S:6]1[CH:10]=[CH:9][N:8]=[C:7]1[C:11]1([OH:21])[CH2:20][CH2:19][C:14]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:13][CH2:12]1.CI.O>C1COCC1.CCOC(C)=O>[CH3:1][C:10]1[S:6][C:7]([C:11]2([OH:21])[CH2:12][CH2:13][C:14]3([O:18][CH2:17][CH2:16][O:15]3)[CH2:19][CH2:20]2)=[N:8][CH:9]=1
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Name
|
|
Quantity
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5.7 mL
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
1 g
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Type
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reactant
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Smiles
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S1C(=NC=C1)C1(CCC2(OCCO2)CC1)O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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Quantity
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0.71 mL
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Type
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reactant
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Smiles
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CI
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring under N2
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After being stirred at −78° C. for 1 h
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Duration
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1 h
|
Type
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STIRRING
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Details
|
stirred overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic layers were washed with saturated NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
flash chromatographed
|
Name
|
|
Type
|
product
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Smiles
|
CC1=CN=C(S1)C1(CCC2(OCCO2)CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |